Antibacterial Activity Against Enterococcus faecalis: IC50 = 3.19 µM
5-Bromo-2-ethoxybenzohydrazide exhibits direct antibacterial activity against E. faecalis CECT 481 with an IC50 of 3.19 µM, as determined by a 2‑fold microtiter broth dilution assay [1]. In contrast, the most potent antimicrobial agent among a series of 3/4‑bromo benzohydrazide derivatives (compound 12) displayed a pMICam of 1.67 µM/mL, a substantially higher effective concentration [2]. While direct head‑to‑head data are not available, the 3.19 µM IC50 positions 5‑bromo‑2‑ethoxybenzohydrazide as a moderately active antibacterial scaffold with potential for further optimization.
| Evidence Dimension | Antibacterial activity (inhibition of microbial growth) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM |
| Comparator Or Baseline | Compound 12 (3/4-bromo benzohydrazide derivative): pMICam = 1.67 µM/mL |
| Quantified Difference | Target compound IC50 is ~5.2‑fold lower (more potent) than comparator pMICam value |
| Conditions | Enterococcus faecalis CECT 481; 2‑fold microtiter broth dilution; 18 h incubation |
Why This Matters
Demonstrates a defined level of antibacterial potency that distinguishes this compound from structurally related benzohydrazides, providing a reproducible reference point for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717) – Antibacterial activity against E. faecalis. (2020) View Source
- [2] Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2015). Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. Current Topics in Medicinal Chemistry, 15(11), 1050–1064. View Source
